![molecular formula C9H15N3 B2945442 5-Cyclopentyl-1-methylpyrazol-3-amine CAS No. 1520851-61-9](/img/structure/B2945442.png)
5-Cyclopentyl-1-methylpyrazol-3-amine
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Overview
Description
“5-Cyclopentyl-1-methylpyrazol-3-amine” is a chemical compound with the CAS Number: 1520851-61-9 . It has a molecular weight of 165.24 . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “5-Cyclopentyl-1-methylpyrazol-3-amine” is1S/C9H15N3/c1-12-8(6-9(10)11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,11)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“5-Cyclopentyl-1-methylpyrazol-3-amine” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 165.24 .Scientific Research Applications
DNA Methyltransferase Inhibitors
DNA methylation is an epigenetic process impacting transcriptional repression and genetic stability. In malignancy, methylation patterns shift, potentially leading to genetic instability and tumor suppressor gene repression. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in inhibiting hypermethylation and restoring suppressor gene expression, demonstrating antitumor effects in lab models. These findings suggest a potential application area for complex chemical compounds in cancer research and therapy (Goffin & Eisenhauer, 2002).
Amitriptyline Metabolism
Understanding the metabolism of amitriptyline, a tricyclic antidepressant, can offer insights into the metabolic fate of similar chemical structures. The study covers the oxidative metabolism leading to various metabolites and the role of cytochrome P450 enzymes in the process. This knowledge is crucial for predicting drug interactions and side effects, suggesting the importance of studying the metabolic pathways of complex compounds (Breyer‐Pfaff, 2004).
SSRIs in Psychiatric Disorders
Selective Serotonin Reuptake Inhibitors (SSRIs) have significantly advanced the treatment of psychiatric disorders. Understanding the therapeutic mechanism of SSRIs, which involves alteration in the serotonin (5-HT) system, can provide a framework for exploring the applications of novel compounds targeting neurotransmitter systems in the brain. This research could guide the development of new drugs with improved efficacy and tolerability profiles for psychiatric conditions (Vaswani, Kadar Linda, & Ramesh, 2003).
Cyclodextrins in Molecular Chelation
Cyclodextrins are cyclic oligosaccharides that act as molecular chelating agents. Their ability to form inclusion complexes can significantly modify the properties of the materials they complex with. This review highlights the use of cyclodextrins in industrial products, technologies, and analytical methods, demonstrating the potential utility of complex chemical compounds in diverse applications, including drug delivery, food, and environmental protection (Valle, 2004).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 5-cyclopentyl-1-methylpyrazol-3-amine, have been found to interact with various biological targets . For instance, some pyrazole derivatives have been identified as potential inhibitors of CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For example, some pyrazole derivatives have been found to bind to the colchicine-binding site of β-tubulin . This interaction can disrupt the normal function of tubulin, leading to alterations in cell division and growth .
Biochemical Pathways
Given the potential interaction with tubulin, it’s plausible that this compound could affect pathways related to cell division and growth
Result of Action
Given the potential interaction with tubulin, it’s plausible that this compound could induce changes in cell division and growth
Safety and Hazards
properties
IUPAC Name |
5-cyclopentyl-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-8(6-9(10)11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIFHPBOIMFWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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